molecular formula C7H15NS B13258891 2-Ethyl-6-methylthiomorpholine

2-Ethyl-6-methylthiomorpholine

Cat. No.: B13258891
M. Wt: 145.27 g/mol
InChI Key: AYMNJXDVPITQOZ-UHFFFAOYSA-N
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Description

The compound 2-Ethyl-6-methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride (CAS: 1803604-19-4) is a thiomorpholine sulfone derivative with a six-membered ring containing sulfur in the +4 oxidation state (sulfone group: 1,1-dione). Its molecular formula is C₇H₁₆ClNO₂S, and it features ethyl and methyl substituents at positions 2 and 6 of the thiomorpholine ring, respectively . The hydrochloride salt form enhances aqueous solubility, making it relevant for pharmaceutical applications.

Properties

IUPAC Name

2-ethyl-6-methylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMNJXDVPITQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylthiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-6-methylthiol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of 2-Ethyl-6-methylthiomorpholine may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylthiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-6-methylthiomorpholine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylthiomorpholine involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial or antifungal effects by inhibiting the growth and proliferation of microorganisms .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2-ethyl-6-methylthiomorpholine-1,1-dione hydrochloride and 4-{2-[3-(aminomethyl)phenoxy]ethyl}-1λ⁶-thiomorpholine-1,1-dione (CAS: 1153850-22-6), another sulfone derivative :

Property 2-Ethyl-6-methylthiomorpholine-1,1-dione HCl 4-{2-[3-(Aminomethyl)phenoxy]ethyl}thiomorpholine-1,1-dione
Molecular Formula C₇H₁₆ClNO₂S Not explicitly provided (estimated: ~C₁₈H₂₃N₃O₃S)
Molecular Weight 213.52 g/mol 284.37 g/mol
Substituents 2-Ethyl, 6-Methyl 4-Phenoxyethyl (with 3-aminomethyl group on benzene ring)
Key Functional Groups Sulfone, hydrochloride salt Sulfone, aromatic ether, primary amine
CAS Number 1803604-19-4 1153850-22-6

Physicochemical Properties

  • Lipophilicity: The ethyl and methyl groups in 2-ethyl-6-methylthiomorpholine-1,1-dione confer moderate lipophilicity, favoring solubility in polar organic solvents. In contrast, the aromatic phenoxyethyl group in the second compound increases hydrophobicity .
  • Reactivity: The sulfone group in both compounds is electron-withdrawing, reducing nucleophilic reactivity. However, the primary amine (-CH₂NH₂) in 4-{2-[3-(aminomethyl)phenoxy]ethyl}thiomorpholine-1,1-dione provides a site for further functionalization (e.g., conjugation or salt formation) .
  • Stability : Sulfone derivatives are generally more stable toward oxidation than their sulfide counterparts. The hydrochloride salt form of 2-ethyl-6-methylthiomorpholine enhances stability in aqueous matrices .

Biological Activity

2-Ethyl-6-methylthiomorpholine is a heterocyclic organic compound belonging to the class of thiomorpholines, which are notable for their sulfur-containing structures. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antifungal properties.

Chemical Structure and Properties

The molecular formula of 2-Ethyl-6-methylthiomorpholine is C7H15NSC_7H_{15}NS, with a molecular weight of approximately 145.27 g/mol. The compound features a thiomorpholine ring with ethyl and methyl substituents, which influence its chemical reactivity and biological activity.

The biological activity of 2-Ethyl-6-methylthiomorpholine is primarily attributed to the reactivity of the sulfur atom in its structure. The sulfur can form covalent bonds with various biological molecules, potentially disrupting their normal functions. This interaction is crucial for its antimicrobial and antifungal effects, as it may inhibit the growth and proliferation of microorganisms by targeting specific enzymes or metabolic pathways .

Antimicrobial Properties

Research indicates that 2-Ethyl-6-methylthiomorpholine exhibits significant antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against:

  • Bacteria : Including Gram-positive and Gram-negative strains.
  • Fungi : Particularly species such as Candida albicans and Aspergillus niger.

The compound's mechanism involves disrupting cell wall synthesis or function, leading to cell death .

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of 2-Ethyl-6-methylthiomorpholine against several Candida species. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Candida albicans, indicating its potential as an antifungal agent .
  • Antibacterial Efficacy : Another investigation assessed its antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound displayed an MIC of 16 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 2-Ethyl-6-methylthiomorpholine:

Compound NameStructure FeaturesBiological Activity
2-Ethyl-6-methylthiomorpholineEthyl and methyl groups on thiomorpholine ringAntimicrobial, antifungal
2-EthylthiomorpholineEthyl group onlyLimited activity
6-MethylthiomorpholineMethyl group onlyModerate activity

This table illustrates how the combination of substituents in 2-Ethyl-6-methylthiomorpholine enhances its solubility, stability, and overall effectiveness compared to other thiomorpholines .

Applications in Research and Industry

2-Ethyl-6-methylthiomorpholine has several applications:

  • Medicinal Chemistry : As a lead compound in drug development due to its biological activities.
  • Agricultural Chemistry : Investigated for potential use as a pesticide or herbicide due to its efficacy against pests .
  • Chemical Synthesis : Serves as a building block for more complex organic molecules .

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